molecular formula C21H22ClN3O3S B2923318 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189668-95-8

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2923318
CAS No.: 1189668-95-8
M. Wt: 431.94
InChI Key: GZPPNSLLDVVFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core combining piperidine and imidazolidinone moieties. The sulfonyl group at position 8 ((5-chloro-2-methylphenyl)sulfonyl) and the m-tolyl (3-methylphenyl) substituent at position 3 contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

8-(5-chloro-2-methylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-4-3-5-16(12-14)19-20(26)24-21(23-19)8-10-25(11-9-21)29(27,28)18-13-17(22)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPNSLLDVVFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 5-chloro-2-methylphenylamine and m-toluenesulfonyl chloride.
  • Formation of Intermediate : The amine reacts with the sulfonyl chloride to form an intermediate sulfonamide.
  • Cyclization : This intermediate undergoes cyclization to form the triazole ring structure, leading to the final compound.

This synthetic route is crucial for ensuring the purity and yield of the compound, which can be optimized for large-scale production through various industrial methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar sulfonamide structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial potency .
CompoundActivity AgainstMechanism
5jS. aureusDNA Gyrase Inhibition
5hVarious FungiCell Wall Disruption

Antiviral Activity

The antiviral potential of this class of compounds has also been investigated. For example, compounds exhibiting similar structural features have demonstrated activity against viruses such as Herpes simplex and Influenza A .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with triazole and sulfonamide functionalities possess anti-inflammatory properties. These activities are often mediated through inhibition of COX enzymes and modulation of inflammatory pathways .

Case Studies

  • Case Study 1 : A study evaluated a series of sulfonamide derivatives for their antimicrobial and antiviral properties. Results indicated that specific substitutions at the phenyl rings significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Case Study 2 : Another investigation focused on thiazolidinedione derivatives, which share structural similarities with our compound, revealing their potential in enhancing insulin sensitivity while also demonstrating anti-inflammatory effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication or viral replication processes.
  • Cellular Interaction : Binding to specific receptors or enzymes can disrupt normal cellular functions, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name / ID Substituent at Position 8 Substituent at Position 3 Core Structure Application
Target Compound (5-Chloro-2-methylphenyl)sulfonyl m-Tolyl (3-methylphenyl) 1,4,8-Triazaspiro[4.5]decan-2-one Pharmaceutical research
8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (3-Chloro-4-methylphenyl)sulfonyl m-Tolyl Same as target Unspecified (structural analog)
Compound A () - 4'-Chloro-3'-fluoro-4-methylbiphenyl 1-Azaspiro[4.5]dec-3-en-2-one Tumor therapy
Spirotetramat Metabolites () Methoxy 2,5-Dimethylphenyl 1-Azaspiro[4.5]dec-3-en-2-one Pesticide (residue definition)
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (GF33508) - 4-Methylphenyl Same as target Research chemical
  • Sulfonyl Group Variations: The target compound’s 5-chloro-2-methylphenylsulfonyl group differs from ’s 3-chloro-4-methyl analog, which may alter electronic properties and receptor binding. Sulfonyl groups enhance metabolic stability and solubility compared to non-sulfonylated analogs like GF33508 .
  • Aryl Substituents : The m-tolyl group in the target compound contrasts with biphenyl (Compound A) or 2,5-dimethylphenyl (spirotetramat) moieties. Biphenyl groups in Compound A improve tumor-targeting efficacy, while dimethylphenyl in spirotetramat enhances pesticidal activity .

Physicochemical Properties

Table 3: Molecular Weight and Solubility
Compound Molecular Weight Solubility (Estimated) Key Features
Target Compound ~420 g/mol Moderate (sulfonyl enhances solubility) Chlorine and methyl groups improve stability
GF33508 243.31 g/mol Low (no sulfonyl) Simpler structure, research use
8-(3,4-Dimethylbenzoyl) analog 391.47 g/mol Moderate Benzoyl group increases lipophilicity
  • The target compound’s sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs like GF33508, critical for oral bioavailability .

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